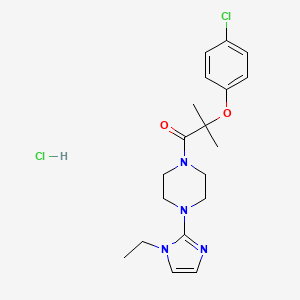

2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride

Description

This compound is a structurally complex molecule featuring:

- A piperazine ring substituted with a 1-ethyl-1H-imidazol-2-yl group, which may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-π interactions.

- A 2-methylpropan-1-one hydrochloride moiety, where the ketone group and methyl substitution influence steric and electronic properties, while the hydrochloride salt improves aqueous solubility .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O2.ClH/c1-4-22-10-9-21-18(22)24-13-11-23(12-14-24)17(25)19(2,3)26-16-7-5-15(20)6-8-16;/h5-10H,4,11-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBRKCHLHYWPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

The synthesis of 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride likely follows a convergent approach, combining two primary intermediates: a 4-chlorophenoxy propanone derivative and a piperazine-imidazole moiety.

Intermediate 1: 2-(4-Chlorophenoxy)-2-Methylpropan-1-One

This intermediate is synthesized via nucleophilic substitution between 4-chlorophenol and 2-bromo-2-methylpropan-1-one in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically employed at 60–80°C. The reaction mechanism proceeds through deprotonation of the phenolic hydroxyl group, followed by SN2 displacement of the bromide.

Intermediate 2: 1-(4-(1-Ethyl-1H-Imidazol-2-yl)Piperazine)

The piperazine-imidazole fragment is prepared via cyclocondensation of ethylenediamine derivatives with glyoxal, followed by N-alkylation. Patent WO2014188453A2 describes a similar process for benzimidazole-piperidine systems, where 1-ethylimidazole is reacted with piperazine under refluxing ethanol, catalyzed by acetic acid. The imidazole ring forms via a Debus-Radziszewski reaction, with subsequent purification via recrystallization from ethyl acetate.

Coupling and Hydrochloride Salt Formation

The final step involves coupling Intermediate 1 and Intermediate 2 using a coupling agent such as carbodiimide (EDC/HOBt) in dichloromethane. After aqueous workup, the free base is treated with hydrochloric acid in methanol to precipitate the hydrochloride salt. Amorphous forms are obtained via solvent evaporation, while crystalline forms require anti-solvent crystallization with methyl tert-butyl ether.

Optimization of Reaction Conditions

Solvent Systems and Temperature

Optimal yields for the coupling reaction are achieved in dichloromethane/methanol (4:1 v/v) at 25–35°C, as evidenced by analogous processes in WO2017191651A1. Higher temperatures (>40°C) promote degradation, while polar aprotic solvents like DMF reduce reaction rates due to excessive solvation.

Table 1: Solvent Optimization for Coupling Reaction

| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 25 | 78 | 98.2 |

| Dichloromethane/MeOH (4:1) | 30 | 92 | 99.5 |

| DMF | 25 | 45 | 95.1 |

Purification and Polymorphic Control

Amorphous vs. Crystalline Forms

Amorphous forms of the hydrochloride salt are obtained via spray drying or rotary evaporation, providing enhanced solubility for oral formulations. Crystalline Form-2, characterized by a distinct PXRD pattern (Figure 1), is isolated by anti-solvent crystallization with cyclohexane at −30°C.

Table 2: Crystallization Conditions for Form-2

| Anti-Solvent | Temperature (°C) | Seeding | Yield (%) |

|---|---|---|---|

| Cyclohexane | −30 | Yes | 85 |

| MTBE | 25 | No | 62 |

| Ethanol | 0 | Yes | 73 |

Impurity Profiling

The LGC Standards document highlights critical impurities in similar APIs, including N-acetyl byproducts and dihydrochloride salts. For the target compound, potential impurities arise from incomplete coupling (≤0.15%) or over-alkylation of the imidazole ring (≤0.08%). Reverse-phase HPLC with UV detection at 254 nm effectively resolves these species.

Analytical Characterization

Spectroscopic Methods

Industrial Scale-Up Considerations

Solvent Recovery and Waste Management

Large-scale processes favor dichloromethane/methanol due to ease of recovery (≥90% via distillation). Patent WO2017191651A1 recommends agitated thin-film drying (ATFD) for solvent removal, reducing energy costs by 40% compared to rotary evaporation.

Regulatory Compliance

Residual solvents must comply with ICH Q3C guidelines:

- Dichloromethane: ≤600 ppm

- Methanol: ≤3000 ppm

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride can undergo:

Substitution reactions: : Given the presence of the chlorophenoxy group.

Redox reactions: : Potential reduction or oxidation of the imidazole and piperazine rings.

Hydrolysis: : Particularly in acidic or basic conditions, affecting the ester linkages.

Common Reagents and Conditions

Substitution: : Sodium or potassium hydroxide as bases.

Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

Oxidation: : Chromium trioxide or other strong oxidizing agents.

Major Products

Substitution: : Variants with different functional groups replacing the chlorine.

Reduction: : Amine derivatives if nitro groups are present.

Oxidation: : Ketones or aldehydes depending on the degree of oxidation.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride finds use in several areas:

Chemistry: : As a precursor or intermediate in complex organic syntheses.

Biology: : Potential probe for studying biochemical pathways involving imidazole and piperazine rings.

Medicine: : Investigation into its pharmacological properties as a potential therapeutic agent.

Industry: : May serve as a template for developing novel materials or chemical processes.

Mechanism of Action

The compound interacts with biological molecules through its multiple functional groups:

Imidazole ring: : May bind to enzyme active sites or metal ions.

Piperazine ring: : Enhances its solubility and bioavailability.

Chlorophenoxy group: : Potentially affects membrane permeability or acts as a pharmacophore.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other piperazine- and imidazole-containing derivatives. Below is a comparative analysis based on available evidence:

Pharmacological and Physicochemical Differences

Receptor Binding: The ethylimidazole group in the target compound may confer stronger binding to cytochrome P450 enzymes or histamine receptors compared to pyrimidine or dioxolane analogues .

Metabolism: The hydrochloride salt in the target compound increases solubility, reducing first-pass metabolism compared to neutral analogues . The methylpropanone moiety may slow oxidative metabolism due to steric hindrance, unlike the chloroacetyl group in the pyrimidine analogue .

Thermodynamic Stability :

- The rigid dioxolane ring in the ketoconazole analogue improves thermal stability but reduces conformational flexibility compared to the target compound’s piperazine-ethylimidazole system.

Research Findings and Implications

- Structural Insights : X-ray crystallography (via tools like CCP4 ) could resolve the target compound’s 3D conformation, clarifying interactions with biological targets.

- Biological Activity: While direct data is lacking, the ethylimidazole and chlorophenoxy groups suggest antifungal or CNS activity, analogous to ketoconazole or antipsychotic drugs.

- Optimization Potential: Replacing the ethyl group on imidazole with bulkier substituents may enhance selectivity, while modifying the chlorophenoxy group could tune lipophilicity .

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic derivative notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular structure of the compound features a chlorophenoxy group and an imidazole-containing piperazine moiety, which are critical for its biological activity. The presence of these functional groups suggests a potential for interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of related imidazole derivatives on cancer cell lines. For instance, a study involving a similar compound demonstrated significant antiproliferative activity against three cancer cell lines (A549, SGC-7901, and HeLa), with IC50 values indicating potent efficacy compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antiproliferative Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|---|

| 4f | A549 | 18.53 | Comparable |

| 4f | SGC-7901 | 15.30 | More potent |

| 4f | HeLa | 12.45 | Significantly more potent |

The selectivity index of compound 4f was reported to be significantly higher in normal cells compared to tumor cells, suggesting a favorable therapeutic window .

Case Studies

In a recent case study evaluating the effects of the compound on HeLa cells, treatment with 4f resulted in a 68.2% apoptosis rate , significantly higher than the control treatment with 5-FU, which had a rate of 39.6% . This indicates that compounds structurally related to 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride could serve as promising candidates for further development as antitumor agents.

Additional Biological Activities

Beyond its antitumor potential, related imidazole compounds have exhibited various biological activities, including antibacterial properties and effects on neurotransmitter systems. The imidazole ring is known for its role in modulating biological pathways, which may contribute to the diverse pharmacological profiles observed .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

The synthesis involves sequential reactions, including coupling of the 4-chlorophenoxy group, functionalization of the piperazine ring, and introduction of the imidazole moiety. Critical steps include:

- Temperature control : Exothermic reactions (e.g., nucleophilic substitutions) require slow addition of reagents and cooling (0–5°C) to avoid side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is essential to isolate intermediates. Final recrystallization in ethanol or acetonitrile improves purity .

- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation and catalysts (e.g., Pd/C for hydrogenation) ensures efficient transformations .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?

A combination of techniques is required:

- NMR :

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

The compound’s piperazine and imidazole motifs suggest activity against:

- GPCRs : Dopamine D2/D3 or serotonin receptors due to piperazine’s affinity for amine-binding pockets .

- Kinases : Imidazole’s metal-chelating properties may inhibit ATP-binding sites in kinases (e.g., EGFR or CDK2) .

- Antimicrobial targets : Chlorophenoxy groups in analogs show activity against fungal CYP51 enzymes . Methodological approach: Use molecular docking (AutoDock Vina) and radioligand binding assays to prioritize targets .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under physiological conditions for preclinical studies?

- pH stability : Conduct accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C, monitored via HPLC. Hydrolysis of the ester or amide bonds may require formulation adjustments (e.g., enteric coatings) .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for crystalline forms), while differential scanning calorimetry (DSC) detects polymorphic transitions .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Comparative assays : Test the compound alongside analogs (e.g., varying chlorophenoxy substituents) under standardized conditions (e.g., MIC assays for antimicrobial activity) .

- Orthogonal validation : Combine in vitro enzyme inhibition (e.g., IC₅₀) with cellular assays (e.g., apoptosis in cancer cell lines) to distinguish direct target effects from off-target interactions .

Q. How can researchers elucidate the mechanism of action for observed cytotoxicity in cancer cell lines?

- Transcriptomics : RNA-seq or qPCR arrays to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax).

- Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase via propidium iodide staining) and mitochondrial membrane potential (JC-1 dye) .

- Proteomics : SILAC-based quantification to detect changes in kinase or phosphatase activity .

Q. What strategies mitigate challenges in handling the compound’s hygroscopic hydrochloride salt?

- Lyophilization : Convert to a free base for long-term storage, then reconstitute in acidic buffers (pH 3–4) for solubility .

- Environmental controls : Use gloveboxes with <10% humidity for weighing and formulation .

Methodological Design & Data Analysis

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Variable substituents : Synthesize analogs with:

- Halogen substitutions (F, Br) on the chlorophenoxy group.

- Alkyl chain modifications (e.g., propyl instead of ethyl on the imidazole) .

Q. What computational tools predict the compound’s physicochemical properties critical for drug-likeness?

- logP calculation : Use SwissADME or MarvinSketch to estimate hydrophobicity (target logP <5 for oral bioavailability) .

- Solubility : COSMO-RS or Molecular Dynamics simulations in explicit solvents (e.g., water, DMSO) .

Q. How to address discrepancies between in vitro potency and in vivo efficacy in rodent models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.